molecular formula C9H10N2O4 B14140798 2-Hydroxy-N-(2-methyl-4-nitrophenyl)acetamide CAS No. 926271-43-4

2-Hydroxy-N-(2-methyl-4-nitrophenyl)acetamide

Cat. No.: B14140798
CAS No.: 926271-43-4
M. Wt: 210.19 g/mol
InChI Key: DBQQCTILQBYARH-UHFFFAOYSA-N
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Description

2-Hydroxy-N-(2-methyl-4-nitrophenyl)acetamide is an acetamide derivative characterized by a hydroxyl group at the C2 position of the acetamide backbone and a 2-methyl-4-nitrophenyl substituent on the nitrogen atom. Its synthesis typically involves nucleophilic substitution or reductive amination reactions, as seen in structurally related compounds (e.g., ).

Properties

IUPAC Name

2-hydroxy-N-(2-methyl-4-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-6-4-7(11(14)15)2-3-8(6)10-9(13)5-12/h2-4,12H,5H2,1H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQQCTILQBYARH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701254027
Record name 2-Hydroxy-N-(2-methyl-4-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701254027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926271-43-4
Record name 2-Hydroxy-N-(2-methyl-4-nitrophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926271-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-N-(2-methyl-4-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701254027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N-(2-methyl-4-nitrophenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 2-methyl-4-nitroaniline with acetic anhydride in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the formation of the acetamide derivative as the primary product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-(2-methyl-4-nitrophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-N-(2-methyl-4-nitrophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-N-(2-methyl-4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The hydroxy and nitro groups can form hydrogen bonds and electrostatic interactions with proteins, potentially inhibiting their function. The acetamide moiety may also interact with enzymes, affecting their catalytic activity. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes the structural and functional differences between 2-Hydroxy-N-(2-methyl-4-nitrophenyl)acetamide and its analogs:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications Reference(s)
2-Hydroxy-N-(2-methyl-4-nitrophenyl)acetamide - C2 hydroxyl group
- 2-methyl-4-nitrophenyl group on N
C₉H₁₀N₂O₄ Potential biological activity inferred from nitro-aromatic and hydroxyl functionalities [Inferred]
(2-Chloroethoxy)-N-(2-methyl-4-nitrophenyl)acetamide - Chloroethoxy group replaces hydroxyl
- Same aryl group
C₁₁H₁₂ClN₂O₄ Intermediate in pharmaceutical synthesis (e.g., anti-inflammatory agents)
N-(4-Hydroxy-2-nitrophenyl)acetamide - Hydroxyl at C4 on phenyl ring
- Nitro at C2 on phenyl ring
C₈H₈N₂O₄ Crystallographically characterized; used in oxidative stress studies
2-Hydroxy-N-(2-hydroxyphenyl)acetamide - Dual hydroxyl groups (C2 on acetamide and C2 on phenyl) C₈H₉NO₃ Classified as an anilide; limited research on metabolic pathways
N-(2-Methoxy-4-nitrophenyl)acetamide - Methoxy at C2 on phenyl
- Nitro at C4 on phenyl
C₉H₁₀N₂O₄ Used in dye and agrochemical synthesis
Quinazoline-triazole-acetamide derivative (8f) - Quinazoline and triazole moieties
- Methoxyphenyl and nitrophenyl groups
C₂₇H₂₄N₆O₄ Demonstrated cytotoxic activity; studied as a potential anticancer agent

Crystallographic and Spectroscopic Data

  • N-(4-Hydroxy-2-nitrophenyl)acetamide: Crystallizes in a monoclinic system (space group C2/c) with unit cell parameters a = 9.6643 Å, b = 18.5534 Å, c = 9.3072 Å .
  • Quinazoline-triazole-acetamide (8f) : IR spectra show peaks at 3370 cm⁻¹ (N-H stretch) and 1675 cm⁻¹ (C=O stretch) .

Research Implications and Gaps

  • Biological Activity : While quinazoline-triazole analogs show cytotoxic activity , the target compound’s bioactivity remains underexplored. Testing against inflammation or cancer models is warranted.
  • Toxicity Concerns: Structural similarities to carcinogenic nitroaromatics (e.g., ) highlight the need for toxicity profiling .
  • Synthetic Optimization : Methods like reductive amination () or microwave-assisted synthesis could improve yields and purity.

Biological Activity

2-Hydroxy-N-(2-methyl-4-nitrophenyl)acetamide, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's IUPAC name is 2-Hydroxy-N-(2-methyl-4-nitrophenyl)acetamide. Its molecular formula is C9H10N2O4C_9H_{10}N_2O_4, and it features a hydroxyl group, a nitro group, and an acetamide functional group attached to a phenyl ring.

Biological Activity Overview

Research has indicated that 2-Hydroxy-N-(2-methyl-4-nitrophenyl)acetamide exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that the compound possesses antimicrobial effects against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory concentrations (MIC values) in the range of 3.12 to 12.5 μg/mL .
  • Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.
  • Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related damage within cells .

The biological activities of 2-Hydroxy-N-(2-methyl-4-nitrophenyl)acetamide are believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The hydroxyl and nitro groups may facilitate interactions with enzymes involved in metabolic pathways. For example, inhibition of carbonic anhydrase and acetylcholinesterase has been noted in similar compounds, suggesting a potential pathway for this compound as well .
  • Cell Signaling Modulation : The compound may influence cell signaling pathways by modulating receptor interactions or altering the expression of genes involved in inflammation and oxidative stress responses .

Case Study 1: Antimicrobial Activity

In a study published in MDPI, researchers evaluated the antimicrobial efficacy of various derivatives of nitrophenyl acetamides, including 2-Hydroxy-N-(2-methyl-4-nitrophenyl)acetamide. The compound showed notable activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating its potential as an antibacterial agent .

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of related compounds. It was found that derivatives with similar structural motifs could significantly reduce levels of inflammatory markers in vitro. This suggests that 2-Hydroxy-N-(2-methyl-4-nitrophenyl)acetamide may exert similar effects through modulation of cytokine production.

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
AntimicrobialMIC values between 3.12 - 12.5 μg/mL
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntioxidantPotential to reduce oxidative stress

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